molecular formula C12H14O4 B6240602 methyl 4-(3-formylphenoxy)butanoate CAS No. 143816-77-7

methyl 4-(3-formylphenoxy)butanoate

Cat. No.: B6240602
CAS No.: 143816-77-7
M. Wt: 222.2
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Description

Methyl 4-(3-formylphenoxy)butanoate is an organic compound often used as a building block in organic synthesis. It features an ester functional group and an aromatic aldehyde, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-formylphenoxy)butanoate can be synthesized through the esterification of 4-(3-formylphenoxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-formylphenoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

    Oxidation: 4-(3-carboxyphenoxy)butanoic acid.

    Reduction: Methyl 4-(3-hydroxyphenoxy)butanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-formylphenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters and aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-formylphenoxy)butanoate involves its interaction with various molecular targets and pathways:

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes.

    Ester Group: The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various metabolic pathways.

Comparison with Similar Compounds

  • Methyl 4-(3-hydroxyphenoxy)butanoate
  • Methyl 4-(3-carboxyphenoxy)butanoate
  • Ethyl 4-(3-formylphenoxy)butanoate

Comparison: Methyl 4-(3-formylphenoxy)butanoate is unique due to the presence of both an ester and an aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .

Properties

CAS No.

143816-77-7

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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